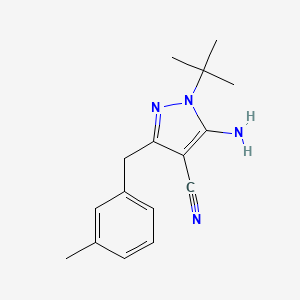

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole

Descripción general

Descripción

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 5-amino pyrazoles exhibit significant anticancer activity. For instance, studies have shown that 5-amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole can inhibit cell proliferation in various cancer cell lines, including colon cancer (CaCO-2) and breast cancer (MCF-7) . The compound's mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In vitro studies have reported IC50 values indicating potent inhibitory effects against specific cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT-116 | 0.057 ± 0.003 |

| This compound | HepG-2 | 0.081 ± 0.004 |

| Sorafenib | HCT-116 | 0.184 ± 0.01 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Additionally, compounds within the pyrazole family have been explored for their neuroprotective properties. The inhibition of certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase, has been noted in some studies . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Yao et al. demonstrated the synthesis of various pyrazolo[3,4-b]pyridines from 5-amino pyrazoles and their evaluation against cancer cell lines. The compounds exhibited significant cytotoxicity, indicating their potential as antitumor agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing derivatives from 5-amino pyrazoles that exhibited antimicrobial activity against a range of pathogens. The synthesized compounds were tested for their efficacy against both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-tert-butyl-3-phenyl-4-cyanopyrazole

- 5-Amino-1-tert-butyl-3-(4-methylbenzyl)-4-cyanopyrazole

- 5-Amino-1-tert-butyl-3-(2-methylbenzyl)-4-cyanopyrazole

Uniqueness

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the 3-methylbenzyl moiety can enhance its stability and selectivity in various applications .

Actividad Biológica

5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H20N4

- CAS Number : 1185162-28-0

Synthesis typically involves the reaction of tert-butyl and 3-methylbenzyl derivatives with appropriate cyanopyrazole intermediates. The synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction time, demonstrating the efficiency of modern synthetic methodologies .

Anticancer Properties

Research has shown that pyrazole derivatives, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : The compound has been tested against cervical (HeLa) and prostate (DU 205) cancer cell lines, showing promising results in inhibiting cell proliferation. Studies indicate that these compounds induce apoptosis and cell cycle arrest in treated cells .

Kinase Inhibition

The pyrazole scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific findings include:

- Selectivity : Inhibitors derived from pyrazole structures have demonstrated selective inhibition against CDK16, with an effective concentration (EC50) as low as 33 nM. This selectivity is vital for reducing off-target effects commonly associated with kinase inhibitors .

Case Studies

- Study on Cytotoxic Effects :

-

Kinase Targeting Research :

- Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds revealed that modifications at specific positions enhanced their potency against CDK family members. The introduction of bulky groups like tert-butyl improved selectivity and reduced off-target activity .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HeLa | <50 | Apoptosis induction |

| Kinase Inhibition | CDK16 | 33 | Cell cycle arrest |

| Antitumor Activity | DU 205 | <100 | Disruption of microtubules |

Table 2: Structure-Activity Relationship Findings

| Modification | EC50 Change (nM) | Selectivity Increase |

|---|---|---|

| Tert-butyl substitution | Improved | Yes |

| Methyl group addition | Decreased | No |

Propiedades

IUPAC Name |

5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVSXFKVXNGFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652425 | |

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185162-28-0 | |

| Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.